3-Amino Crotonic Acid Cinnamyl Ester

Overview

Description

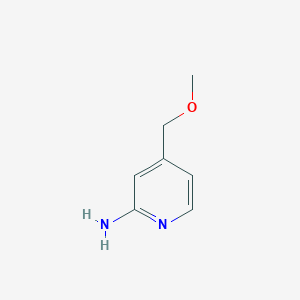

3-Amino Crotonic Acid Cinnamyl Ester is an organic compound with the molecular formula C13H15NO2 . It is also known by other names such as Cinnamyl 3-aminobut-2-enoate and (E)-Cinnamyl 3-aminobut-2-enoate . It is used in the production of pharmaceuticals .

Synthesis Analysis

Cinnamic acid derivatives were synthesized from the reaction of benzaldehyde derivatives with malonic acid in the presence of pyridine and piperidine . These compounds were then respectively reacted with glycine and L-alanine methyl ester hydrochloride based on triazine methodology to obtain novel cinnamoyl-amino acid ester derivatives .Molecular Structure Analysis

The structure of these compounds was established via 1H, 13C APT, FT-IR, MS, and elemental analysis . The molecular weight of 3-Amino Crotonic Acid Cinnamyl Ester is 217.26 g/mol .Chemical Reactions Analysis

The synthesized novel compounds were studied in terms of structure-activity relationship based on dielectric, thermal stability, and theoretical analysis . Dielectric analysis was carried out in terms of amino acid type and aromatic substituted group (electron-withdrawing or releasing group factor) .Physical And Chemical Properties Analysis

3-Amino Crotonic Acid Cinnamyl Ester is a colorless to pale yellow liquid with a characteristic odor . It has a topological polar surface area of 52.3 Ų and a rotatable bond count of 5 . The compound has a XLogP3-AA value of 2.7, indicating its lipophilicity .Scientific Research Applications

Anticancer Potential

Cinnamic acid derivatives, including esters such as 3-amino crotonic acid cinnamyl ester, have garnered significant attention for their anticancer properties. These compounds, by virtue of the reactive sites offered by the 3-phenyl acrylic acid functionality, have been extensively explored in medicinal research as antitumor agents. Despite a long history dating back to the first clinical use in 1905, it was only in the last two decades that the anticancer potential of cinnamic acid derivatives has been fully recognized. These derivatives have shown promising results against various cancer cell lines, highlighting their potential as effective antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Synthesis and Biological Evaluation

The synthesis of β-amino-α-fluoro esters, closely related to the structural framework of 3-amino crotonic acid cinnamyl ester, demonstrates the compound's versatility in stereochemical manipulations. These compounds have been prepared stereoselectively, showing the potential for the development of novel pharmaceuticals with improved efficacy and specificity. The successful stereoselective synthesis emphasizes the compound's applicability in creating targeted therapeutic agents, particularly in enhancing the delivery of amino acid-derived pharmaceuticals (Andrews et al., 2004).

Antioxidant Activity

Further research into cinnamic acid derivatives has revealed their significant antioxidant activity. This is particularly relevant for derivatives like 3-amino crotonic acid cinnamyl ester, which could be synthesized or modified to enhance their antioxidative properties. The antioxidant activity of these compounds is crucial in combating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The esterification of cinnamic acid has been shown to enhance its antioxidant activity, indicating the potential for developing more potent antioxidants based on the 3-amino crotonic acid cinnamyl ester framework (Oladimeji, Essien, Sheriff, & Alemika, 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-8,10H,9,14H2,1H3/b8-5+,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWWDIWBLHYGMJ-GZPHBSKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OCC=CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)OC/C=C/C1=CC=CC=C1)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino Crotonic Acid Cinnamyl Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1453805.png)

![1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1453807.png)